molecular formula C9H8F3N3 B1394899 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260796-42-6

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1394899
CAS No.: 1260796-42-6
M. Wt: 215.17 g/mol
InChI Key: JZDIWZOIJCGXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is a key chemical intermediate in medicinal chemistry and drug discovery, primarily recognized for its role as a precursor in the synthesis of potent and selective kinase inhibitors. Its core structure, featuring the indazole scaffold and a strategically positioned trifluoromethyl group, is integral to the development of targeted therapeutics. This compound serves as a critical building block for inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR3, which is a prominent driver in various cancers, including urothelial carcinoma and multiple myeloma. Research demonstrates that derivatives of this indazole-3-amine scaffold exhibit significant anti-proliferative activity against cancer cell lines. Furthermore, this chemical scaffold is utilized in the discovery of inhibitors for other biological targets, such as the deubiquitinase USP7, highlighting its versatility in early-stage research for oncology and beyond. The mechanism of action for its derived compounds typically involves high-affinity binding to the ATP-binding pocket of specific kinases, thereby disrupting downstream signaling pathways that promote cell survival and proliferation. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIWZOIJCGXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Physicochemical Profiling of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive physicochemical profile of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine , a critical heterocyclic building block in kinase inhibitor discovery. While often simplified to a single numerical value, the molecular weight (MW) of this compound acts as a governing variable in stoichiometric synthesis, ligand efficiency (LE) calculations, and mass spectrometry (MS) validation.

The calculated average molecular weight is 215.18 g/mol , with a monoisotopic mass of 215.0671 Da . This guide explores the derivation of these values, their impact on Lipinski parameters, and the synthetic workflows required to generate this specific N1-methylated isomer with high purity.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5]

Precise molecular weight calculation is the foundation of analytical validation. For 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, the presence of a trifluoromethyl group introduces a significant mass shift relative to the parent indazole, serving as a distinct mass spectral tag.

Structural Composition[3][6][7]
  • IUPAC Name: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

  • Empirical Formula:

    
    
    
  • Core Scaffold: Indazole (Fused benzene and pyrazole ring)

  • Substituents:

    • N1-Position: Methyl group (

      
      ) – Critical for solubility and binding mode.
      
    • C3-Position: Primary Amine (

      
      ) – Hinge-binding motif.
      
    • C6-Position: Trifluoromethyl (

      
      ) – Metabolic blocker & lipophilicity enhancer.
      
Mass Calculations

The table below contrasts the Average Molecular Weight (used for stoichiometry) against the Monoisotopic Mass (used for high-resolution MS).

ElementCountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Contribution (Avg)Contribution (Mono)
Carbon (C) 912.01112.00000108.099108.00000
Hydrogen (H) 81.0081.007838.0648.06264
Fluorine (F) 318.99818.9984056.99456.99520
Nitrogen (N) 314.00714.0030742.02142.00921
TOTAL - - - 215.18 g/mol 215.0671 Da

Critical Note: The fluorine atoms are monoisotopic (


 is 100% natural abundance). Unlike chlorinated compounds, this molecule will not  display an M+2 isotope pattern in Mass Spectrometry, simplifying spectral interpretation.

The Role of MW in Drug Design

In the context of fragment-based drug discovery (FBDD), this molecule serves as a "hinge-binding" fragment.[1] Its molecular weight places it in an optimal range for further elaboration while maintaining drug-like properties.

Ligand Efficiency (LE) Context

Ligand Efficiency measures the binding energy per non-hydrogen atom (heavy atom).

  • Heavy Atom Count (HAC): 15 (9 Carbon + 3 Nitrogen + 3 Fluorine)

  • Implication: With a MW of 215.18, this fragment leaves ample "mass budget" (<300 Da) to attach solubilizing tails or specificity pockets without violating Lipinski’s Rule of 5 (MW < 500).

Lipophilicity & MW

The addition of the


 group adds ~69 Da relative to the methyl analog but significantly boosts lipophilicity (

).
  • Parent (No CF3): MW ~147, LogP ~1.2

  • Target (With CF3): MW 215.18, LogP ~2.5

  • Design Trade-off: The increased MW is justified by the metabolic stability of the C-F bond and the hydrophobic interactions facilitated by the trifluoromethyl group in the kinase back-pocket.

Synthetic Workflow & Stoichiometry

Synthesizing the N1-methyl isomer specifically requires controlling the regioselectivity of the methylation step. The molecular weight changes at each stage must be tracked to calculate yield accurately.

Synthesis Protocol

Step 1: Cyclization React 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate.

  • Mechanism:[2][3][4] Nucleophilic aromatic substitution (

    
    ) followed by cyclization.
    
  • Intermediate: 6-(trifluoromethyl)-1H-indazol-3-amine (MW: 201.15 g/mol ).[5]

Step 2: Methylation (The Critical Step) Treat the intermediate with Methyl Iodide (


) and a base (

).
  • Challenge: Indazoles tautomerize. Methylation can occur at N1 (Target) or N2 (Byproduct).

  • Purification: Isomers must be separated by chromatography. The N1-methyl isomer is typically less polar.

Visualized Pathway (Graphviz)

SynthesisWorkflow Precursor 2-Fluoro-4-(trifluoromethyl) benzonitrile (MW: 189.11) Intermediate 6-(Trifluoromethyl)- 1H-indazol-3-amine (MW: 201.15) Precursor->Intermediate + N2H4 - HF Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Mixture Crude Mixture (N1-Me + N2-Me) Intermediate->Mixture + MeI - HI Methylation Methylation (MeI / Cs2CO3) Methylation->Mixture Separation Column Chromatography Mixture->Separation Target TARGET: 1-Methyl-6-(CF3)-1H- indazol-3-amine (MW: 215.18) Separation->Target Less Polar (High Yield) Byproduct Byproduct: 2-Methyl Isomer Separation->Byproduct More Polar

Figure 1: Synthetic pathway highlighting the mass shift from precursor to target and the divergence of regioisomers.

Analytical Validation (LC-MS)

To confirm the identity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The molecular weight dictates the expected signals.

Expected Mass Spectrum
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Base Peak:

    
    
    
    • Calculation: Monoisotopic Mass (215.07) + Proton (1.007) = 216.077.

  • Adducts:

    • 
       (Sodium adduct).
      
    • 
       (Dimer, common at high concentrations).
      
Fragmentation Logic (MS/MS)

In tandem MS, the molecule will fragment in predictable ways based on its structure.

MS_Fragmentation ParentIon Parent Ion [M+H]+ m/z 216.07 Frag1 Loss of NH3 [M+H - 17]+ m/z 199.04 ParentIon->Frag1 - NH3 (Amine loss) Frag2 Loss of CF3 [M+H - 69]+ m/z 147.07 ParentIon->Frag2 - CF3 (Rare, high energy) Core Indazole Core Ions Complex Ring Cleavage Frag1->Core

Figure 2: Predicted MS/MS fragmentation pathway. The loss of ammonia (17 Da) is the primary diagnostic transition for 3-aminoindazoles.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817909, 3-Amino-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link][5]

    • Source for the unmethylated precursor d
  • Zhang, L., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10), 4023. Retrieved from [Link]

    • Source for synthetic protocols of indazole-3-amines and biological context.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

    • Authoritative grounding for the physicochemical effects of the Trifluoromethyl group.
  • Reference for methylation regioselectivity in indazole scaffolds.

Sources

Solubility of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Protocol

Part 1: Executive Summary & Compound Profile

This technical guide provides a rigorous framework for the solubilization, handling, and storage of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 1260796-42-6) in Dimethyl Sulfoxide (DMSO). Designed for researchers in medicinal chemistry and high-throughput screening, this document moves beyond simple solubility values to establish a self-validating protocol that ensures experimental reproducibility.

The presence of the trifluoromethyl (-CF₃) group at position 6 and the methyl group at position 1 significantly alters the physicochemical profile compared to the parent indazole. The -CF₃ moiety increases lipophilicity and metabolic stability, while N1-methylation eliminates a hydrogen bond donor, generally enhancing solubility in aprotic solvents like DMSO while reducing aqueous solubility.

Physicochemical Core Data
ParameterValueRelevance to Solubility
Compound Name 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amineTarget Analyte
CAS Number 1260796-42-6 Global Identifier
Molecular Formula C₉H₈F₃N₃Stoichiometry
Molecular Weight 215.18 g/mol Molar calculations
Predicted LogP ~2.5 - 3.0Moderate lipophilicity; high affinity for DMSO
H-Bond Donors 1 (Primary Amine -NH₂)Solvation via DMSO oxygen acceptor
H-Bond Acceptors 4 (N atoms + F atoms)Interaction with protic co-solvents

Part 2: Solubility Mechanics & DMSO Interaction

The DMSO Solvation Mechanism

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent with a high dielectric constant (


) and a dipole moment of 3.96 D. For 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, dissolution is driven by two key interactions:
  • Dipole-Dipole Interactions: The highly polar S=O bond of DMSO interacts with the polarized aromatic indazole core and the electron-withdrawing trifluoromethyl group.

  • Hydrogen Bonding: The oxygen atom of DMSO acts as a strong hydrogen bond acceptor for the protons on the C3-primary amine (-NH₂).

Expert Insight: Unlike 1H-indazoles, this 1-Methyl derivative lacks the acidic N-H proton at position 1. This prevents the formation of strong intermolecular N-H···N hydrogen-bonded dimers in the solid state, typically lowering the lattice energy and facilitating faster dissolution in organic solvents compared to its non-methylated analogs.

Solubility Thresholds

While batch-specific variations exist, the following thresholds are established for research-grade (>98% purity) material:

Solvent SystemSolubility StatusMax Concentration (Est.)Application
100% DMSO Soluble > 50 mM (~10.7 mg/mL)Stock Solutions
DMSO (Warm) Highly Soluble Up to 100 mM High-Conc. Stocks
Water/PBS Insoluble/Poor< 0.1 mMBiological Assay Buffer

Critical Note: The addition of aqueous buffers (PBS, media) to the DMSO stock will cause precipitation if the final DMSO concentration drops below 1-5%, depending on the compound concentration. A serial dilution protocol is required.

Part 3: Preparation of Stock Solutions (Protocol)

This protocol is designed to prepare a 50 mM Stock Solution , the industry standard for high-throughput screening (HTS) and kinase assays.

Reagents & Equipment[1][2]
  • Compound: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (Solid).[1][2][3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath.

Step-by-Step Workflow
  • Gravimetric Quantification:

    • Weigh 10.76 mg of the compound into the amber vial.

    • Why?

      
      . 
      
      
      
      .
  • Solvent Addition:

    • Add 1.0 mL of Anhydrous DMSO.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution Mechanics (The "Self-Validating" Step):

    • Vortex vigorously for 30 seconds.

    • Inspect: Hold the vial against a light source. If the solution is clear, proceed.

    • Troubleshooting: If particles persist, Sonicate at 40 kHz for 5-minute intervals. The bath water should be ambient (

      
      ).
      
    • Caution: Do not allow the bath temperature to exceed

      
       to prevent thermal degradation of the amine.
      
  • Visual Confirmation:

    • The solution must be a single-phase, clear liquid . Any turbidity indicates incomplete solvation or moisture contamination in the DMSO.

Workflow Visualization

The following diagram illustrates the critical decision points in the solubilization process to ensure sample integrity.

SolubilityWorkflow Start Solid Compound (10.76 mg) AddDMSO Add 1.0 mL Anhydrous DMSO Start->AddDMSO Vortex Vortex Mix (30 sec) AddDMSO->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Check->Clear Sonicate Sonicate (5 min, <40°C) Clear->Sonicate Particulates Visible Aliquot Aliquot into Single-Use Vials Clear->Aliquot Yes Sonicate->Vortex Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision-matrix for the preparation of high-integrity DMSO stock solutions.

Part 4: Storage, Stability & Handling

Hygroscopicity Management

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water uptake causes:

  • Precipitation: The compound is hydrophobic; water acts as an anti-solvent.

  • Hydrolysis: While the indazole core is stable, moisture can facilitate degradation over long periods.

Protocol:

  • Store stock solutions in tightly sealed vials with Parafilm.

  • Use single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage Temperature: -20°C is standard.

    • Note: DMSO freezes at ~19°C. The stock will be solid at -20°C.

    • Thawing: Thaw completely at room temperature and vortex before use to ensure homogeneity. Gradients can form during freezing.

Safety (SDS Summary)
  • Hazard: Irritant (Skin, Eye, Respiratory).

  • DMSO Permeability: DMSO penetrates skin rapidly and can carry the dissolved fluorinated compound into the bloodstream.

  • PPE: Nitrile gloves are insufficient for prolonged DMSO contact. Use double-gloving or specific chemical-resistant gloves (e.g., butyl rubber) if handling large volumes. Work in a fume hood.

Part 5: Application in Biological Assays

When transferring the DMSO stock to an aqueous assay buffer (e.g., for cell treatment), precipitation is the primary failure mode.

Serial Dilution Strategy:

  • Intermediate Dilution: Do not pipette 50 mM stock directly into media. Prepare a 100x intermediate in media or buffer (e.g., 50 mM DMSO stock

    
     0.5 mM in 10% DMSO/Buffer).
    
  • Final Dilution: Dilute the intermediate to the final assay concentration (e.g., 5 µM).

  • DMSO Limit: Keep final DMSO concentration

    
     (v/v) to avoid solvent toxicity in cells.
    

DilutionPathway Stock 50 mM Stock (100% DMSO) Inter Intermediate (0.5 mM) 10% DMSO Stock->Inter 1:100 Dilution (into Buffer) Final Assay Well (5 µM) 0.1% DMSO Inter->Final 1:100 Dilution (into Media)

Figure 2: Serial dilution strategy to prevent "crashing out" (precipitation).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57951367, 6-(Trifluoromethyl)-1H-indazol-5-amine (Analog Reference). Retrieved February 14, 2026, from [Link]

  • Gaylord Chemical (2024). DMSO Solubility Data and Handling Guide. Retrieved February 14, 2026, from [Link]

Sources

Strategic Sourcing & Technical Validation: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists focusing on the high-value medicinal chemistry intermediate 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine .

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, CMC Leads, Sourcing Managers Subject: CAS 1260796-42-6 | Supply Chain, Synthesis Logic, and Quality Assurance

Executive Summary

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (CAS 1260796-42-6 ) is a specialized heterocyclic building block predominantly used in the discovery of tyrosine kinase inhibitors (TKIs).[1] Its structural rigidity and the metabolic stability conferred by the trifluoromethyl group make it a critical scaffold for ATP-competitive inhibitors.

Unlike commoditized reagents, this compound often suffers from regioisomeric impurity (N1-methyl vs. N2-methyl) in commercial batches. This guide outlines the sourcing landscape, validates the chemical identity, and establishes a self-validating Quality Control (QC) protocol to ensure experimental integrity.

Chemical Identity & Specifications

Before engaging suppliers, verify the exact chemical structure to avoid confusion with the more common 5-trifluoromethyl or N-unsubstituted analogs.

ParameterSpecification
IUPAC Name 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine
CAS Number 1260796-42-6
Common Synonyms 3-Amino-1-methyl-6-trifluoromethylindazole
Molecular Formula C₉H₈F₃N₃
Molecular Weight 215.18 g/mol
Core Scaffold Indazole (1H-isomer)
Key Functional Groups Primary Amine (C3), Trifluoromethyl (C6), Methyl (N1)
Isomeric Risk High (N2-methyl isomer is a common byproduct)

Supply Chain Intelligence

Availability Status
  • Catalog Status: Tier 2/3 Availability . This is not a bulk commodity chemical (like aniline) but a "made-to-order" or "stock-limited" building block.

  • Primary Vendors: Specialized building block suppliers (e.g., Enamine, Fluorochem, Combi-Blocks, SciSupplies).

  • Lead Time:

    • In-stock: 1–2 weeks (rare).

    • Custom Synthesis: 4–8 weeks.

Sourcing Strategy

Due to the risk of N2-isomer contamination, "lowest price" sourcing is dangerous.

  • Recommendation: Prioritize vendors providing 1H-NMR with NOE (Nuclear Overhauser Effect) data. Standard 1H-NMR often fails to clearly distinguish N1-Me from N2-Me without careful analysis of chemical shifts.

  • Alternative Route: If the specific CAS is unavailable, source the precursor 6-(Trifluoromethyl)-1H-indazol-3-amine (CAS 2250-55-7) and perform the methylation in-house (see Section 4).

Technical Deep Dive: Synthesis & Regioselectivity

The primary challenge in sourcing or synthesizing this compound is the tautomeric ambiguity of the indazole ring. Methylation of the precursor (CAS 2250-55-7) yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers.

The Regioselectivity Challenge

Indazoles exist in a tautomeric equilibrium. Under basic alkylation conditions (e.g., MeI, NaH), the N1-alkylation is generally favored electronically, but steric factors and solvent effects can lead to significant N2-alkylation.

  • Desired Product (N1-Me): Thermodynamically more stable in many contexts; essential for specific kinase binding modes.

  • Byproduct (N2-Me): Often co-elutes in standard HPLC gradients.

Synthesis & Separation Workflow

The following diagram illustrates the critical workflow for synthesizing and isolating the correct isomer.

SynthesisWorkflow Precursor Precursor: 6-(Trifluoromethyl)-1H-indazol-3-amine (CAS 2250-55-7) Reaction Reaction Mixture: N1-Me (Major) + N2-Me (Minor) Precursor->Reaction + Reagents Reagents Reagents: MeI / Cs2CO3 / DMF (Controlled Alkylation) Reagents->Reaction Separation Separation: Flash Chromatography (Silica, Hex/EtOAc) Reaction->Separation Isomer1 Target: 1-Methyl-6-(CF3)-indazol-3-amine (CAS 1260796-42-6) Separation->Isomer1 Less Polar (typ.) Isomer2 Impurity: 2-Methyl-6-(CF3)-indazol-3-amine Separation->Isomer2 More Polar (typ.) Validation QC Validation: NOE NMR & HPLC Isomer1->Validation Must Confirm

Figure 1: Synthesis and purification workflow highlighting the critical separation of N1 vs. N2 isomers.

Quality Control Protocols (Self-Validating System)

To ensure the material received or synthesized is the correct regioisomer, use this multi-step validation protocol.

Protocol A: 1H-NMR Analysis (The "Fingerprint" Check)
  • Solvent: DMSO-d6

  • Diagnostic Signal: Look for the N-Methyl singlet.

    • N1-Methyl (Target): Typically appears around 3.8 – 4.0 ppm .

    • N2-Methyl (Impurity): Typically appears downfield, often 4.0 – 4.2 ppm (due to quinoid-like resonance contribution).

  • NOE Experiment (Definitive):

    • Irradiate the Methyl group signal.

    • Positive NOE: If you see enhancement of the C7-H proton (aromatic proton adjacent to N1), it is the 1-Methyl isomer.

    • Negative/No NOE: If no interaction with the benzene ring protons is seen (or interaction with C3-amine only), it may be the N2-isomer.

Protocol B: HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 5% to 95% ACN over 20 min.

  • Requirement: Purity > 98% (Area %). Note: Isomers may have very close retention times; isocratic holds may be necessary.

Applications in Drug Discovery

This compound is a "hinge binder" mimic. The indazole scaffold mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The 6-trifluoromethyl group occupies hydrophobic pockets (e.g., the "gatekeeper" region or solvent channel), improving potency and metabolic stability.

Mechanism of Action (Kinase Inhibition)

The following pathway illustrates how this molecule functions as a competitive inhibitor in cell signaling.

KinaseInhibition Ligand 1-Methyl-6-(CF3)-indazol-3-amine (Inhibitor) Kinase Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->Kinase Competitive Binding (High Affinity) ATP ATP (Natural Substrate) ATP->Kinase Normal Binding Complex Inhibitor-Kinase Complex (Inactive) Kinase->Complex Blocked State Signaling Downstream Signaling (Proliferation/Angiogenesis) Complex->Signaling Inhibition (X)

Figure 2: Mechanism of Action. The indazole amine competitively displaces ATP, halting downstream oncogenic signaling.

Handling & Stability

  • Physical State: Off-white to pale yellow solid.

  • Storage: Keep at 2–8°C , under inert atmosphere (Argon/Nitrogen). Amine groups can oxidize over time, turning the solid brown.

  • Safety: Irritant (H315, H319, H335). Handle in a fume hood.

References

  • PubChem . 3-Amino-6-(trifluoromethyl)-1H-indazole (Precursor Data). Retrieved from [Link]

  • MDPI . Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Technical context on isomer separation). Retrieved from [Link][2]

  • Google Patents. Method for separating and purifying substituted indazole isomers (CN101948433A).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis & Functionalization of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes experimental logic, regiochemical control, and scalable methodology.

Executive Summary

The 1-methyl-1H-indazol-3-amine core is a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Linifanib analogs) and GPCR ligands. The introduction of a 6-trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the 3-amino moiety provides a versatile handle for further elaboration into ureas, amides, or carbamates.

This guide details the regioselective synthesis of 1-methyl-6-(trifluoromethyl)-1H-indazol-3-amine from 2-fluoro-4-(trifluoromethyl)benzonitrile. It addresses the common challenge of N1 vs. N2 methylation and provides a robust protocol for downstream functionalization.

Retrosynthetic Analysis & Strategy

The primary synthetic challenge is controlling the regiochemistry of the methyl group. Indazoles possess two nitrogen atoms capable of alkylation.

  • Path A (Direct Cyclization): Reaction of 2-fluorobenzonitrile with methylhydrazine. This is the preferred route for 1-methyl isomers due to the higher nucleophilicity of the

    
    -methyl group in the SNAr step.
    
  • Path B (Post-Methylation): Synthesis of the unsubstituted 1H-indazol-3-amine followed by alkylation. This typically yields a difficult-to-separate mixture of N1- and N2-methyl isomers.

Selected Strategy: Path A is selected for its superior regiocontrol and atom economy.

Reaction Scheme Visualization

ReactionScheme cluster_legend Mechanism Logic SM 2-Fluoro-4-(trifluoromethyl) benzonitrile Intermediate Intermediate (SₙAr Adduct) SM->Intermediate SₙAr (Fast) Reagent Methylhydrazine (NH₂NHMe) Reagent->Intermediate Product 1-Methyl-6-(trifluoromethyl)- 1H-indazol-3-amine Intermediate->Product Cyclization (Major) Isomer N2-Methyl Isomer (Minor Impurity) Intermediate->Isomer (Minor) N-Me attacks Ar-F first N-Me attacks Ar-F first N-H₂ attacks CN second N-H₂ attacks CN second N-Me attacks Ar-F first->N-H₂ attacks CN second

Figure 1: Reaction pathway highlighting the regioselective formation of the N1-methyl product.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Objective: Preparation of the core scaffold on a 10 mmol scale. Regioselectivity Note: The reaction relies on the


-methyl group of methylhydrazine being more nucleophilic than the unsubstituted nitrogen, driving the initial SNAr displacement of the fluorine.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Amount
2-Fluoro-4-(trifluoromethyl)benzonitrile 189.111.01.89 g
Methylhydrazine 46.073.01.58 mL (1.38 g)
Ethanol (Absolute) Solvent-20 mL
Triethylamine (Et₃N) (Optional)101.191.21.67 mL
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (N₂).[7]

  • Dissolution: Add 2-fluoro-4-(trifluoromethyl)benzonitrile (1.89 g) and absolute ethanol (20 mL). Stir until fully dissolved.

  • Reagent Addition:

    • Critical Safety: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

    • Add Methylhydrazine (1.58 mL) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (80 °C) . Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.

    • Timeline: Conversion is typically complete within 2–4 hours. The starting nitrile spot (R_f ~0.7) should disappear, and a lower R_f fluorescent spot (amine) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% of the original volume.

    • Add water (50 mL) to induce precipitation. Stir vigorously for 30 minutes.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL) to remove unreacted hydrazine and trace impurities.

  • Purification:

    • If the product is off-white/yellow, recrystallize from Ethanol/Water (9:1) .

    • Yield Expectation: 75–85%.[3]

    • Appearance: White to pale yellow solid.

Validation Criteria (Self-Check)
  • ¹H NMR (DMSO-d₆): Look for the N-Methyl singlet around 3.8–3.9 ppm . The amine (NH₂) protons typically appear as a broad singlet around 5.5–6.0 ppm .

  • Regioisomer Check: The N2-methyl isomer (if present) typically shows an N-Me shift slightly downfield and distinct aromatic splitting patterns.

Protocol B: Functionalization (Amide Coupling)

Objective: Derivatization of the 3-amine to an amide (e.g., Acetamide derivative), a common motif in drug candidates.

Materials
ReagentEquiv.Role
Scaffold (from Protocol A) 1.0Substrate
Acetyl Chloride 1.2Electrophile
Pyridine 2.0Base/Solvent
Dichloromethane (DCM) -Solvent
Procedure
  • Dissolve the 1-methyl-6-(trifluoromethyl)-1H-indazol-3-amine (1.0 equiv) in dry DCM (0.2 M concentration).

  • Add Pyridine (2.0 equiv) and cool the solution to 0 °C .

  • Add Acetyl Chloride (1.2 equiv) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Analytical Data & Characterization

TechniqueExpected Data for Core Scaffold
LC-MS [M+H]⁺ = 216.07 (Calculated). Look for single peak >98% purity.
¹H NMR δ (DMSO-d₆): 7.95 (d, 1H, H4), 7.85 (s, 1H, H7), 7.35 (d, 1H, H5), 5.80 (s, 2H, NH₂), 3.85 (s, 3H, N-Me).
¹⁹F NMR Single peak around -61 to -63 ppm (characteristic of Ar-CF₃).

Troubleshooting & Optimization Logic

Workflow: Regioselectivity Issues

If the N2-isomer is observed (>5% by NMR), follow this logic tree:

Optimization Problem Issue: Mixed Regioisomers (N1 vs N2) Check1 Check Solvent Polarity Problem->Check1 Check2 Check Reagent Addition Problem->Check2 Action1 Switch to n-Butanol (Higher Temp) Check1->Action1 If Ethanol fails Solution Purification: Recrystallize from EtOH Action1->Solution Action2 Slow addition of Methylhydrazine at 0°C Check2->Action2 Kinetic Control Action2->Solution

Figure 2: Decision tree for optimizing regiochemical purity.

Expert Insight: The formation of the N1-methyl isomer is driven by the nucleophilic attack of the


-methyl nitrogen on the aromatic ring carbon bearing the fluorine (SNAr). Steric hindrance is minimal at this position. However, at high temperatures, the reversibility of intermediates can lead to scrambling.
  • Fix: If purity is low, conduct the initial addition at 0 °C to favor the kinetic product (N1-attack), then warm to reflux to close the ring.

References

  • Lefebvre, V., et al. "A General and Efficient Synthesis of Substituted 3-Aminoindazoles." Journal of Organic Chemistry, 2010, 75(8), 2730–2732. Link

  • Vila, N., et al. "Synthesis of indazoles." Google Patents, WO2017186693A1, 2017. (Describes analogous N1-methylation strategies). Link

  • Patel, U. P., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." ChemistrySelect, 2023. (Validates the hydrazine hydrate/cyclization methodology). Link

  • BenchChem Protocols. "Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine." (Provides precedent for methylhydrazine regioselectivity in halo-benzonitriles). Link

Disclaimer: This protocol involves hazardous chemicals (Methylhydrazine, Fluorinated aromatics). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs from 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of pyrazolo[1,5-a]pyrimidine analogs, a class of heterocyclic compounds with significant therapeutic potential, particularly as protein kinase inhibitors.[1][2][3] The protocols detailed herein focus on the robust and versatile cyclocondensation reaction between the readily available starting material, 1H-indazol-3-amine, and various 1,3-bielectrophilic partners. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to facilitate successful synthesis and exploration of this privileged scaffold.

Scientific Introduction & Rationale

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[4] These fused heterocyclic systems are structural analogs of biogenic purines and have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][5] A significant portion of their therapeutic relevance stems from their potent and often selective inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to inhibitors targeting kinases such as Pim-1, EGFR, B-Raf, and PI3Kδ.[2][6][7]

The synthetic strategy detailed here utilizes 1H-indazol-3-amine as a key building block. Indazole itself is an important pharmacophore, and its derivatives are found in numerous clinically approved drugs.[8][9] 1H-Indazol-3-amine is functionally a bicyclic 5-aminopyrazole. This structure is ideal for constructing the pyrazolo[1,5-a]pyrimidine system, as it possesses the two necessary nucleophilic centers for the cyclocondensation reaction: the exocyclic C3-amino group and the endocyclic N2 nitrogen atom. The reaction with a 1,3-dicarbonyl compound or a synthetic equivalent provides a direct and efficient route to the fused bicyclic target molecule.

Overall Synthetic Workflow

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of an aminopyrazole derivative with a 1,3-bielectrophilic partner.[4] This process involves the formation of two new bonds to create the fused pyrimidine ring. The general workflow is outlined below.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Product Isolation A 1H-Indazol-3-amine C Cyclocondensation Reaction (Acid Catalysis, Heat) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Aqueous Workup & Extraction C->D Reaction Mixture E Purification (Recrystallization or Chromatography) D->E Crude Product F Characterized Final Product (Pyrazolo[1,5-a]pyrimidine Analog) E->F

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Reaction Mechanism: Cyclocondensation

The cornerstone of this synthesis is the acid-catalyzed condensation reaction. The mechanism proceeds via a well-established pathway. The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to regioisomers, but the reaction generally proceeds with the exocyclic amino group attacking the more electrophilic carbonyl carbon first.[10]

  • Initial Nucleophilic Attack: The exocyclic 3-amino group of the indazole acts as a nucleophile, attacking one of the carbonyl carbons of the protonated 1,3-dicarbonyl compound.

  • Imine Formation: A molecule of water is eliminated to form a vinylogous amide or enaminone intermediate.

  • Intramolecular Cyclization: The endocyclic N2 nitrogen of the indazole ring then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

  • Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrimidine ring and yielding the final pyrazolo[1,5-a]pyrimidine product.[11]

G start Indazole-3-amine + Protonated Dicarbonyl step1 Nucleophilic Attack (by exocyclic NH2) start->step1 step2 Intermediate A (Hemiaminal) step1->step2 step3 Dehydration (-H2O) (Imine Formation) step2->step3 step4 Intermediate B (Enaminone) step3->step4 step5 Intramolecular Attack (by endocyclic N2) step4->step5 step6 Intermediate C (Cyclized Hemiaminal) step5->step6 step7 Final Dehydration (-H2O) step6->step7 end Aromatic Pyrazolo[1,5-a]pyrimidine step7->end

Caption: Key mechanistic steps of the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,4-dimethyl-9H-benzo[6][12]imidazo[1,2-a]pyrimidine, a representative analog, from 1H-indazol-3-amine and acetylacetone.

4.1. Materials and Reagents

  • 1H-Indazol-3-amine (≥98% purity)

  • Acetylacetone (2,4-pentanedione) (≥99% purity)

  • Glacial Acetic Acid (ACS grade)

  • Sulfuric Acid (concentrated, 98%)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

4.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Apparatus for column chromatography (optional, for purification)

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-3-amine (1.33 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the amine dissolves. To this solution, add acetylacetone (1.10 g, 11.0 mmol, 1.1 equivalents).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture as a catalyst.[11]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118-120°C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amine spot should diminish as a new, less polar product spot appears.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Data Summary and Expected Results

The choice of 1,3-dicarbonyl compound and reaction conditions can be varied to produce a library of analogs. Microwave-assisted synthesis has also been shown to be an effective method for accelerating this reaction and improving yields.[12]

Entry1,3-Dicarbonyl ReagentConditionsTime (h)Yield (%)Reference
1AcetylacetoneAcetic Acid, H₂SO₄ (cat.), Reflux4-685-95[11]
2Ethyl AcetoacetateAcetic Acid, Reflux5~90[11]
3DibenzoylmethaneAcetic Acid, Reflux6~88[11]
42-ArylmalondialdehydesMicrowave (170°C)0.17>80[12]

Troubleshooting Guide

Even robust reactions can present challenges. Below are common issues and potential solutions based on established findings.[10]

G cluster_solutions_B Potential Causes & Solutions for Low Yield cluster_solutions_C Potential Causes & Solutions for Impurities A Problem Observed B Low or No Product Yield A->B C Formation of Multiple Products (e.g., Regioisomers) A->C B1 1. Check Purity of Starting Materials (Indazole-amine can degrade) B->B1 B2 2. Insufficient Heating or Time -> Increase temperature or extend reaction time -> Monitor closely with TLC B->B2 B3 3. Ineffective Catalyst -> Ensure acid catalyst was added -> Consider alternative catalysts (e.g., Lewis acids) B->B3 C1 1. Use of Unsymmetrical Dicarbonyl -> Regioisomers are possible C->C1 C2 2. Reaction Conditions Too Harsh -> Lower temperature to favor kinetic product -> Fine-tune catalyst choice C->C2 C3 3. Side Reactions -> Ensure inert atmosphere if materials are air-sensitive -> Optimize purification strategy (e.g., careful chromatography) C->C3

Caption: A troubleshooting flowchart for common synthesis issues.

References

  • Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Giebułtowicz, J. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Gomaa, M. A-M. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Gialdi, F. et al. (1979). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • Shaaban, M. R. (2014). The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

  • Rostom, S. A. F. et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. [Link]

  • Wang, Y. et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. [Link]

  • An, S. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Song, D. et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Giebułtowicz, J. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Wang, M-X. et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]

  • Peterson, M. A. et al. (2022). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Salas-Ambrosio, P. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Peterson, M. A. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Vishwakarma, J. N. et al. (2019). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Al-Majid, A. M. et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Reddit User Discussion (2023). Mechanism help - pyrazolopyrimidine synthesis. Reddit. [Link]

  • Allen, J. G. et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov. [Link]

  • Wang, M-W. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Narsimha, R. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Narsimha, R. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Sun, W. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

The Versatile Nucleophile: A Guide to the Substitution Reactions of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine core is a cornerstone of numerous contemporary medicinal chemistry programs. Its rigid, bicyclic structure, coupled with the unique electronic properties imparted by the trifluoromethyl group, makes it a highly sought-after scaffold for the development of targeted therapeutics, particularly in oncology.[1] The true synthetic power of this molecule, however, lies in the nucleophilic character of its 3-amino group. This primary amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides a detailed exploration of the key nucleophilic substitution reactions of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine. We will delve into the mechanistic underpinnings of N-arylation, N-alkylation, and acylation reactions, offering field-proven protocols and expert insights to empower researchers in their drug discovery endeavors. The protocols presented herein are adapted from established methodologies for related 3-aminoindazoles, with careful consideration of the electronic influence of the N-1 methyl and C-6 trifluoromethyl substituents.[2][3] The electron-donating N-1 methyl group is anticipated to enhance the nucleophilicity of the 3-amino group, while the strongly electron-withdrawing C-6 trifluoromethyl group will conversely decrease it. This electronic tug-of-war necessitates a thoughtful selection of reaction conditions to achieve optimal outcomes.

I. Synthesis of the Starting Material: 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

While not the primary focus of this guide, a reliable synthesis of the starting material is paramount. A common route involves the N-methylation of a suitable 6-(trifluoromethyl)-1H-indazol-3-amine precursor. The regioselectivity of N-alkylation on the indazole core is a critical consideration, with N-1 versus N-2 substitution being a well-documented challenge.[4][5] The presence of the electron-withdrawing trifluoromethyl group at the 6-position generally favors N-2 alkylation under certain conditions.[6] However, specific protocols have been developed to achieve selective N-1 alkylation. A representative synthetic workflow is outlined below.

Synthesis_Workflow A 2-Fluoro-4-(trifluoromethyl)benzonitrile B 6-(Trifluoromethyl)-1H-indazol-3-amine A->B Hydrazine hydrate, heat C 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine B->C 1. NaH, THF 2. Methyl iodide

Caption: Synthetic workflow for 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

II. N-Arylation: Forging the C-N Bond for Kinase Inhibitors

The N-aryl-3-aminoindazole motif is a key pharmacophore in a multitude of kinase inhibitors.[1] Buchwald-Hartwig and Ullmann-type cross-coupling reactions are the workhorses for the construction of this critical bond. Given the reduced nucleophilicity of the 3-amino group due to the trifluoromethyl substituent, more forcing conditions or highly active catalyst systems may be required compared to more electron-rich anilines.

A. Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance. The choice of phosphine ligand is critical for achieving high yields and preventing side reactions.

Protocol 1: Buchwald-Hartwig N-Arylation with an Aryl Bromide

Materials:

  • 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (1.0 equiv), aryl bromide (1.2 equiv), cesium carbonate (2.0 equiv), Xantphos (0.1 equiv), and Pd₂(dba)₃ (0.05 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand (Xantphos): The wide bite angle of Xantphos promotes the reductive elimination step, which is often rate-limiting for electron-deficient amines.

  • Base (Cesium Carbonate): Cs₂CO₃ is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in the catalytic cycle.

  • Solvent (Toluene): A high-boiling, non-polar solvent is ideal for this reaction, allowing for the necessary reaction temperatures to be reached.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation provides a cost-effective alternative to palladium-catalyzed methods, particularly for reactions with aryl iodides.

Protocol 2: Ullmann N-Arylation with an Aryl Iodide

Materials:

  • 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (1.0 equiv), aryl iodide (1.5 equiv), CuI (0.2 equiv), L-proline (0.4 equiv), and K₂CO₃ (2.5 equiv).

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture to 120 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Type Catalyst System Typical Substrate Yield Range (%) Reference
Buchwald-HartwigPd₂(dba)₃ / XantphosAryl Bromide60-90Adapted from[7]
Ullmann CondensationCuI / L-ProlineAryl Iodide50-80Adapted from[7]

III. N-Alkylation: Introducing Lipophilic Moieties

N-alkylation is a fundamental transformation for modifying the solubility, metabolic stability, and target engagement of drug candidates. Direct alkylation with alkyl halides is a common approach.

Protocol 3: Direct N-Alkylation with an Alkyl Bromide

Materials:

  • 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

  • Alkyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Add a solution of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Re-cool the mixture to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insight: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the amine without competing as a nucleophile. The reaction is sensitive to moisture, so anhydrous conditions are essential. For less reactive alkylating agents, such as alkyl chlorides, the addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction.

N-Alkylation_Mechanism A 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine B Indazolyl-3-amide anion A->B NaH, THF D N-Alkyl-1-methyl-6-(trifluoromethyl)-1H-indazol-3-amine B->D SN2 reaction C Alkyl Bromide (R-Br)

Caption: General mechanism for the N-alkylation of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

IV. Acylation: Installation of Amide Functionality

The acylation of the 3-amino group to form amides is a straightforward and highly valuable transformation. Amides can act as hydrogen bond donors and acceptors, significantly influencing molecular recognition at the target protein.

Protocol 4: Acylation with an Acyl Chloride

Materials:

  • 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

  • Acyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Self-Validation:

  • Monitoring Progress: Regular monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Characterization: The structure and purity of the final products should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrophile Base Solvent Typical Reaction Time Yield Range (%)
Alkyl BromideNaHTHF12-24 h70-95
Acyl ChlorideEt₃NDCM2-6 h80-98
Carboxylic AcidEDC/HOBtDMF12-24 h65-90

Conclusion

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is a remarkably versatile building block in drug discovery. A thorough understanding of its nucleophilic substitution reactions is essential for unlocking its full synthetic potential. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently synthesize novel derivatives for the development of next-generation therapeutics. As with any chemical transformation, careful optimization of reaction conditions for each specific substrate is paramount to achieving the desired outcome.

References

  • Zhang, X.-K., Liu, B.-N., Liu, M., Liu, D.-K., & Wang, P.-B. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291. [Link]

  • Kym, P. R., & Tufano, M. D. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. [Link]

  • da Silva, J. G., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 1947–1954. [Link]

  • Guo, W., & Gao, Y. (2022). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(36), 7199-7215. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Li, Y., et al. (2021). Mild trifluoromethylsulfinylation of alcohols and amines via N-hydroxyphthalimide-O-trifluoromethanesulfinate. Organic & Biomolecular Chemistry, 19(34), 7416-7420. [Link]

  • Zaikin, A. V., et al. (2023). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 19, 1246–1255. [Link]

  • Gaponov, A. A., & Khripach, V. A. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5673. [Link]

  • Prakash, G. K. S., et al. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589-590. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1032–1035. [Link]

  • Guesmi, Z., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(21), 7578. [Link]

  • Alam, M. J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4944. [Link]

  • Somei, M., et al. (2001). Nucleophilic Substitution Reaction of 1-Methoxy-6-nitroindole. Heterocycles, 55(6), 1151. [Link]

  • Klapötke, T. M., et al. (2012). One-Step Synthesis 3-Nitroisoxazoles. Tetrahedron Letters, 53(45), 6004-6006. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. [Link]

  • Guillon, R., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698. [Link]

  • Plater, M. J., & Aikman, L. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2022(3), M1416. [Link]

  • Borne, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6141-6146. [Link]

  • Kym, P. R., & Tufano, M. D. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Formulation of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

[1][2]

The Physicochemical Profile: Understanding the "Why"

Before attempting solubilization, you must understand the specific molecular forces working against you.[1] 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine presents a classic "Brick Dust" profile common in kinase inhibitor fragments.[2][1]

The Molecular Barrier
  • Crystal Lattice Energy (The "Brick"): The planar indazole core facilitates strong

    
    -
    
    
    stacking.[2][1] The 3-amino group acts as both a hydrogen bond donor and acceptor, creating a tight intermolecular network that requires significant energy to break.[1]
  • Lipophilicity (The "Grease"): The 6-trifluoromethyl (

    
    ) group is highly lipophilic and electron-withdrawing.[2][1] While the N1-methyl group blocks tautomerization (stabilizing the molecule), it also removes a potential polar handle (the N-H bond), further increasing the LogP (partition coefficient).[1]
    
  • Weak Basicity: The electron-withdrawing nature of the

    
     group pulls electron density away from the indazole ring, significantly lowering the pKa of the 3-amino group (predicted pKa ~2.5–3.5).[1] This is the most critical factor for formulation:  standard salts (like HCl) may be unstable in aqueous solution due to hydrolysis (salt disproportionation).[1]
    

Troubleshooting Decision Matrix

Use this logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Decision_TreeStartStart: Define ApplicationInVitroIn Vitro (Cell/Enzyme Assays)Start->InVitroInVivoIn Vivo (Animal Dosing)Start->InVivoDMSODMSO Stock (20-50 mM)InVitro->DMSORouteSelect RouteInVivo->RouteDilutionAqueous Dilution StepDMSO->DilutionCrashPrecipitation Observed?Dilution->CrashYesCrashYES: Use Intermediate Dilution(DMSO -> Buffer + Surfactant)Crash->YesCrashTurbidityNoCrashNO: Proceed with AssayCrash->NoCrashClearOralOral (PO)Route->OralParenteralIV / IPRoute->ParenteralSuspensionSuspension Formulation(MC / Tween 80)Oral->SuspensionSolutionSolution Formulation(Req. Co-solvents/Complexation)Parenteral->SolutionCDCyclodextrin Complex(HP-β-CD)Solution->CDPreferred (Low Tox)CosolventPEG400 / PG / WaterSolution->CosolventAlternative

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Step-by-Step Troubleshooting Protocols

Protocol A: Preventing "Crash Out" in Cellular Assays

Issue: You dissolve the compound in DMSO, but when you spike it into cell media, it turns cloudy immediately. Cause: The "Solvent Shift." The compound is soluble in DMSO but insoluble in water.[1] Rapid mixing causes local supersaturation and precipitation.[1]

The Fix: Serial Dilution with Intermediate Solvent

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Do NOT add 10 mM stock directly to media. Instead, create a 10x working solution in a "bridge solvent" (e.g., DMSO/PBS/Tween-80).[1]

    • Recipe: 90% PBS + 5% DMSO + 5% Tween-80.[2][1]

  • Final Addition: Add this intermediate solution to your cell media. The surfactant (Tween-80) prevents the hydrophobic aggregation of the

    
    -indazole.[2][1]
    
Protocol B: Biocompatible Formulation (IV/IP Dosing)

Issue: Need a clear solution for injection; pH 2.0 is too toxic, and pH 7.4 causes precipitation. Recommended Vehicle: 20% HP-

21

Methodology:

  • Weigh: Calculate amount for 5 mg/mL target concentration.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.[2][1]
    
  • Acidification (The Trick):

    • Suspend the compound in 50% of the required volume of the CD vehicle.[1]

    • Add 1M Methanesulfonic Acid (MSA) dropwise until the pH reaches ~3.[1]0. Reason: This protonates the amine, driving it into solution.[1]

    • Vortex/Sonicate until clear.[1]

  • Neutralization:

    • Slowly back-titrate with 0.5M NaOH to pH 4.5–5.5.[2][1]

    • Note: As pH rises, the compound would normally precipitate, but the Cyclodextrin cavity now "captures" the lipophilic

      
      -indazole core, keeping it in solution.[1]
      
  • Finalize: Bring to final volume with remaining CD vehicle. Filter sterilize (0.22

    
    m).[1]
    
Protocol C: Salt Screening for Solid Dosage

Issue: Standard HCl salts are hygroscopic or unstable. Recommendation: Avoid HCl. The pKa is too low.[1] Use Sulfonic Acids .[1]

Salt TypeAcid UsedRationaleOutcome Prediction
Mesylate Methanesulfonic acidStrong acid, non-volatile.[2][1]High Success. Forms stable lattice with weak bases.[1]
Tosylate p-Toluenesulfonic acidLipophilic counter-ion.[2][1]Moderate. Good crystallinity, lower solubility than mesylate.[1]
Hydrochloride HCl (gas/ether)Small counter-ion.[1]Poor. High risk of dissociation (HCl loss) in open air.[1]

Frequently Asked Questions (FAQs)

Q1: I made the HCl salt, but it smells like acid and the solubility dropped over a week. Why? A: You are experiencing Salt Disproportionation .[1] Because the 3-amino group is a very weak base (due to the electron-withdrawing

1

1Switch to a Mesylate salt1

Q2: Can I use PEG400 for intravenous (IV) injection? A: Yes, but with limits.[1] A common formulation is 10% DMSO / 40% PEG400 / 50% Water .[1] However, high PEG400 concentrations can cause hemolysis or anaphylactoid reactions in sensitive species (e.g., dogs).[1] For high doses, the Cyclodextrin protocol (Protocol B) is safer and provides better pharmacokinetic linearity.[1]

Q3: Does the N-Methyl group affect my assay results compared to the NH-parent? A: Absolutely.

  • Potency: If the N-H was a key hydrogen bond donor in the active site of your target protein, the N-Methyl analog may be inactive.[1]

  • Metabolism: The N-Methyl blocks N-glucuronidation, potentially extending half-life compared to the NH-parent, but it introduces a site for oxidative demethylation by CYPs.[2][1]

Q4: My compound sticks to the plastic tips during dilution. How do I stop this? A: This is non-specific binding due to the high lipophilicity of the

1
  • Solution: Use Low-Retention pipette tips and add 0.05% Tween-20 to all buffers before the compound touches them.[2][1] Pre-saturating the plasticware is a valid technique for nanomolar potency compounds.[1]

References & Grounding

  • Physicochemical Properties of Indazoles:

    • PubChem Compound Summary for 3-Amino-6-(trifluoromethyl)-1H-indazole (Parent structure analysis). National Library of Medicine (US), National Center for Biotechnology Information.[1] [Accessed Feb 2026].[1]

    • Source: [1]

  • Solubilization Strategies for Lipophilic Weak Bases:

    • Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Discusses Cyclodextrin and Cosolvent strategies for Class II drugs).

    • Source: [1]

  • Salt Selection for Weak Bases:

    • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (Explains the pKa rule of thumb:

      
       for stable salts, supporting the move away from HCl for this compound).
      
    • Source: [1]

  • Specific Chemistry of Trifluoromethyl Indazoles:

    • Discovery of 5-(2-(Trifluoromethyl)phenyl)indazoles as TRPA1 Antagonists.[2][1][3] Journal of Medicinal Chemistry (2014).[1] (Provides formulation examples using Methylcellulose/Tween 80 for similar indazole scaffolds).

    • Source: [1]

Technical Support Center: Recrystallization of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine via recrystallization. We will address common questions, provide a detailed experimental protocol, and offer troubleshooting solutions to ensure the successful isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine?

A1: Due to the compound's molecular structure, which features a polar indazole-amine core and a nonpolar trifluoromethyl group, a single solvent is unlikely to provide the ideal solubility profile for effective recrystallization.[1] Therefore, mixed solvent systems are strongly recommended.

The most successful purifications of substituted indazole amines are achieved using a polar protic solvent in which the compound is soluble when hot, paired with an anti-solvent in which the compound is poorly soluble even at elevated temperatures.[2][3] Based on empirical data from structurally similar molecules and the physicochemical properties of the target compound, the following systems are recommended for initial screening:

Solvent System (v/v)Primary Solvent (Good)Anti-Solvent (Poor)Rationale & Comments
Methanol / Water MethanolWaterPrimary Recommendation. Methanol effectively dissolves the polar indazole structure via hydrogen bonding at high temperatures. Water is an excellent anti-solvent, promoting crystallization upon cooling. This system has proven effective for similar heterocyclic compounds.[3][4]
Ethanol / Water EthanolWaterA viable alternative to methanol/water. Ethanol has slightly lower solvating power, which may be advantageous for controlling the rate of crystallization.[2]
Acetone / Water AcetoneWaterAcetone is a polar aprotic solvent that can also be effective. Care must be taken due to its lower boiling point and higher volatility.[2][3]
Acetonitrile / Water AcetonitrileWaterAnother effective polar aprotic option. This system is often used for purifying a range of nitrogen-containing heterocycles.[2][3]
Q2: How do I determine the optimal solvent ratio for a mixed solvent system?

A2: The optimal ratio is determined empirically and aims to create a solution that is saturated with the solute at a low temperature but fully dissolved at the solvent's boiling point.[5][6] The general procedure is as follows:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the primary solvent (e.g., methanol) in small portions while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Slowly add the anti-solvent (e.g., water) dropwise at the boiling temperature until you observe persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.

  • Add a few more drops of the primary solvent until the solution becomes clear again.

  • At this point, you have an optimal ratio for your specific sample, and you can proceed with the cooling process.

Detailed Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step methodology for the purification of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine using a methanol/water solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine and a boiling chip. Add a minimal amount of hot methanol while heating on a hot plate to bring the solvent to a boil. Continue adding hot methanol in small increments until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If the solution contains insoluble impurities (e.g., dust, particulates) or is significantly colored, perform a hot gravity filtration. To prevent premature crystallization, add a small excess of hot methanol (~5-10% of the total volume) before filtering through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8] If necessary, boil off the excess solvent after filtration.

  • Addition of Anti-Solvent: While maintaining the filtrate at its boiling point, add hot water dropwise with swirling until the solution becomes faintly and persistently turbid. Add a few drops of hot methanol to redissolve the precipitate and render the solution clear.

  • Crystallization (Cooling): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold mixture of the recrystallization solvent (e.g., 80:20 methanol/water) to rinse away any adhering mother liquor containing impurities.[6] Breaking the vacuum before adding the wash solvent ensures the entire crystal cake is rinsed.[5]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a desiccator or a vacuum oven at a moderate temperature.

G start Start Recrystallization Protocol dissolve 1. Dissolve crude solid in minimal hot primary solvent (e.g., Methanol) start->dissolve hot_filter 2. Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filter Optional add_anti 3. Add hot anti-solvent (e.g., Water) until turbid, then clarify with primary solvent dissolve->add_anti hot_filter->add_anti cool 4. Cool slowly to room temp, then cool in ice bath add_anti->cool isolate 5. Isolate crystals via vacuum filtration cool->isolate wash_dry 6. Wash with cold solvent mixture and dry crystals isolate->wash_dry end Pure Crystalline Product wash_dry->end

Caption: Experimental workflow for the recrystallization of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization process.

Problem: The compound "oils out" instead of crystallizing.

"Oiling out" is the formation of a liquid, super-saturated solution of the compound instead of solid crystals. This is common for compounds with amine groups and occurs when the solution becomes saturated at a temperature above the compound's melting point in that specific solvent mixture.[3]

  • Cause A: The rate of cooling is too fast, or the solution is too concentrated.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10%) more of the primary solvent (e.g., methanol) to reduce the saturation level slightly.[9] Ensure the subsequent cooling is very slow; insulate the flask to prolong the cooling period before moving to an ice bath.

  • Cause B: The boiling point of the solvent system is too high.

    • Solution: Consider switching to a lower-boiling point primary solvent, such as acetone, if using ethanol or methanol was unsuccessful.

  • Cause C: High impurity levels are depressing the melting point.

    • Solution: If the oil does not crystallize upon cooling and scratching, it may be necessary to perform a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting recrystallization again.

Problem: No crystals form upon cooling.
  • Cause A: The solution is not sufficiently supersaturated (too much solvent was used).

    • Solution: Place the solution back on the heat source and boil off a portion of the solvent to increase the concentration.[9] Allow it to cool again.

  • Cause B: The nucleation of crystals is kinetically slow.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal nucleation to begin.[6]

    • Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of the pure compound to the cooled solution to induce crystallization.[9]

Problem: The crystal yield is very low.
  • Cause A: Too much solvent was used during dissolution or washing.

    • Solution: Always use the minimum amount of hot solvent required for dissolution.[6] When washing, use a minimal volume of ice-cold solvent, as the compound will have some solubility even at low temperatures.

  • Cause B: The solution was not cooled sufficiently.

    • Solution: Ensure the flask is left in an ice bath for an adequate amount of time (at least 30 minutes, longer if the volume is large) to maximize precipitation.

  • Cause C: Premature crystallization during hot filtration.

    • Solution: If crystals were observed in the filter paper or funnel, they were lost from the final yield. Ensure all equipment is pre-heated and use a slight excess of solvent before filtering hot, as described in the protocol.

G start Problem Observed During Cooling oiling_out Compound 'Oils Out' (Liquid Droplets Form) start->oiling_out no_crystals No Crystals Form start->no_crystals reheat_add_solvent Re-heat to dissolve oil. Add 5-10% more primary solvent. oiling_out->reheat_add_solvent Solution boil_solvent Boil off some solvent to concentrate solution. Re-cool. no_crystals->boil_solvent Is solution too dilute? scratch_seed Induce crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->scratch_seed Is solution concentrated? cool_slowly Cool very slowly. Insulate flask. reheat_add_solvent->cool_slowly seed_crystal If oil reforms, try adding a seed crystal to the warm oil. cool_slowly->seed_crystal If Fails success1 Crystals Form cool_slowly->success1 Outcome seed_crystal->success1 Outcome boil_solvent->scratch_seed If still no crystals success2 Crystals Form scratch_seed->success2 Outcome

Caption: A troubleshooting flowchart for common recrystallization issues.

References

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2023). MDPI.
  • Method for separating and purifying substituted indazole isomers. (2011).
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • 3-Amino-6-(trifluoromethyl)-1H-indazole. PubChem.
  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex.
  • Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Benchchem.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
  • Troubleshooting Recrystalliz
  • Recrystallization Protocol. University of Colorado Boulder.
  • An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. (2022). PubMed.
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021).
  • Recrystalliz
  • Go-to recrystalliz
  • Recrystalliz
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recrystalliz

Sources

Resolving regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: Open

Welcome to the Indazole Synthesis Troubleshooting Hub.

You are likely here because you have encountered the "Indazole N1/N2 Paradox." The 1H-indazole scaffold possesses two nucleophilic nitrogen atoms (


 and 

). While

is thermodynamically favored,

is often kinetically accessible, leading to frustrating regioisomeric mixtures that are difficult to separate by chromatography.

This guide treats your synthetic challenge as a technical support ticket. Select the scenario below that matches your problem.

Ticket #001: Direct Alkylation - "I'm getting inseparable mixtures."

User Report:

"I treated my 5-substituted indazole with an alkyl halide and


 in DMF. I obtained a 60:40 mixture of N1:N2 isomers. Column chromatography is failing to separate them cleanly."

Diagnostic & Root Cause: You are operating under conditions that allow for loose ion-pairing and equilibration , but not enough to drive full thermodynamic control.

  • The Science: 1H-indazole is approximately 4.5 kcal/mol more stable than 2H-indazole. However, the

    
     position often has a lower activation energy barrier for nucleophilic attack due to the "alpha-effect" adjacent to the bridgehead carbon. In polar aprotic solvents (DMF, DMSO) with weak bases (
    
    
    
    ,
    
    
    ), you often get a "statistical" mixture driven by the immediate availability of the anion.

Resolution Protocol:

Option A: Target N1 (Thermodynamic Control)

To force N1 selectivity, you need Tight Ion Pairing or Thermodynamic Equilibration .

  • Switch Solvent/Base: Change to NaH in THF .

    • Why: The sodium cation (

      
      ) coordinates tightly with 
      
      
      
      and the C3-substituent (if present), sterically blocking
      
      
      and directing the electrophile to
      
      
      .
  • Temperature: Heat the reaction (reflux).

    • Why: Higher temperatures overcome the kinetic barrier, allowing any formed N2 product to rearrange (via alkyl migration) to the thermodynamically stable N1 form.

Option B: Target N2 (Kinetic Control)

If you specifically need the N2 isomer, standard alkylation is often the wrong tool. Use Mitsunobu Conditions .

  • Reagents: Alcohol (R-OH),

    
    , DIAD/DEAD.
    
  • Solvent: THF or Toluene.

  • Mechanism: The steric bulk of the triphenylphosphine-betaine intermediate makes the crowded

    
     position less accessible. The reaction proceeds under kinetic control to favor 
    
    
    
    .

Data Comparison: Alkylation Conditions

ConditionMajor IsomerSelectivity (Approx)Mechanism

/ DMF
Mixture1.5:1 to 3:1Loose Ion Pair / Competitive
NaH / THF N1 >20:1 Chelation / Thermodynamic

/ MeCN
N110:1Cesium Effect (Substrate dependent)
Mitsunobu N2 1:5 to 1:10 Steric / Kinetic
Ticket #002: Advanced N2 Synthesis - "Mitsunobu isn't working/scaling."

User Report:

"I need to make a multi-gram batch of an N2-alkyl indazole. Mitsunobu is too messy to purify at this scale. Direct alkylation gives mostly N1."

Expert Solution: Stop trying to alkylate the ring. Build the ring with the substituent already in place or use Imidate Chemistry .

Protocol A: The Pfizer/WuXi Method (Acid-Catalyzed Imidate)

Recent work has shown that alkyl trichloroacetimidates under acid catalysis yield high N2 selectivity.

  • Reagents: Indazole + Alkyl-2,2,2-trichloroacetimidate.

  • Catalyst:

    
     or TfOH (catalytic).
    
  • Solvent: DCM or Toluene.

  • Outcome: High N2 selectivity.

    • Why: The reaction proceeds via a transient ion pair where the protonated imidate delivers the alkyl group to the most electron-rich site (

      
       lone pair) without the equilibration allowed by basic conditions.
      
Protocol B: The Cadogan Cyclization (De Novo)

If you can start from o-nitrobenzaldehyde, this is the gold standard for N2-indazoles.

  • Step 1: Condense o-nitrobenzaldehyde with your desired Primary Amine (

    
    ) to form the imine.
    
  • Step 2: Treat with Tri-n-butylphosphine (

    
    ) or 
    
    
    
    at reflux.
  • Result: The nitro group is deoxygenated to a nitrene, which inserts into the imine nitrogen. This guarantees the alkyl group is on

    
    .
    
Ticket #003: Cross-Coupling - "Chan-Lam is giving me mixtures."

User Report:

"I am trying to arylate indazole using phenylboronic acid and


. I expected N1, but I see N2 impurities."

Diagnostic: Copper-catalyzed oxidative coupling (Chan-Lam) generally favors N1 due to the higher electron density of the N1-anion (HOMO). However, functional groups at C3 or C7 can disrupt this.

Troubleshooting Workflow:

  • Check Ligands: Use Pyridine or DMAP as additives (2 equiv).

    • Effect: These stabilize the Cu(II) species and often enhance N1 selectivity.

  • Solvent Switch: Move from DCM to Methanol or DMSO .

    • Note: Methanol often accelerates the reaction, minimizing side reactions.

  • Alternative: If Chan-Lam fails, switch to Buchwald-Hartwig .

    • Catalyst:

      
       + Xantphos.
      
    • Selectivity: Palladium cross-coupling is almost exclusively N1-selective for indazoles due to the reductive elimination step favoring the linear, thermodynamically stable isomer.

Visualizing the Decision Matrix

The following logic flow helps you select the correct synthetic route based on your target regioisomer.

IndazoleStrategy Start Target Indazole Regioisomer TargetN1 Target: N1-Substituted Start->TargetN1 TargetN2 Target: N2-Substituted Start->TargetN2 DirectAlk Direct Alkylation? TargetN1->DirectAlk Alkyl Group Pd_Cross Protocol: Buchwald-Hartwig (Pd + Xantphos) TargetN1->Pd_Cross Aryl Group DeNovo Can you build the ring? TargetN2->DeNovo NaH_THF Protocol: NaH / THF (Thermodynamic Control) DirectAlk->NaH_THF Primary/Secondary Alkyl Cadogan Protocol: Cadogan Cyclization (o-nitrobenzaldehyde + R-NH2) DeNovo->Cadogan Yes (Best Purity) Mitsunobu Protocol: Mitsunobu (PPh3 / DIAD) DeNovo->Mitsunobu No (Late Stage) Imidate Protocol: Acid-Cat. Imidate (BF3-OEt2) DeNovo->Imidate No (Alternative)

Caption: Strategic decision tree for selecting reaction conditions based on the desired indazole regioisomer.

References & Validated Protocols
  • Regioselective N-alkylation (NaH/THF vs. Mitsunobu):

    • Source:Beilstein J. Org. Chem. 2021, 17, 1807–1815.

    • Key Finding: Confirms NaH/THF yields >99% N1 selectivity for various C3-substituted indazoles, while Mitsunobu favors N2.

  • Acid-Catalyzed N2-Alkylation (Imidate Method):

    • Source: Pfizer/WuXi Biology Studies (Cited in Synthesis 2022).

    • Key Finding: Use of alkyl 2,2,2-trichloroacetimidates with acid catalysis overcomes the thermodynamic preference for N1.

  • Cadogan Cyclization for N2-Indazoles:

    • Source:Org.[1][2][3][4] Lett. 2014, 16, 12, 3114–3117.

    • Key Finding: One-pot condensation of o-nitrobenzaldehydes with amines followed by reductive cyclization yields 2H-indazoles exclusively.

  • Buchwald-Hartwig Coupling of Indazoles:

    • Source:J. Org.[1][3][5][6] Chem. 2013, 78, 15, 7727–7734.[5]

    • Key Finding: Palladium-catalyzed coupling is effective for N1-arylation, avoiding the mixtures seen in copper-mediated methods.

For further assistance, please verify your substrate's steric bulk at C7 and C3, as these positions strongly influence the kinetic accessibility of the nitrogen lone pairs.

Sources

Stability of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Topic: Stability, Solubility, and Handling Protocols CAS: 1260796-42-6 Molecular Formula:


Molecular Weight:  215.18  g/mol 

Introduction: The Chemical Context

As a Senior Application Scientist, I often see researchers misidentify "instability" when working with 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine . In 90% of cases, the issue is not chemical degradation (breaking bonds) but rather physical instability (precipitation) or functional group reactivity (amine oxidation/condensation).

This molecule combines a hydrophobic core (trifluoromethyl-indazole) with a reactive handle (primary amine). The 1-methyl group fixes the tautomeric state, preventing the ring nitrogen from acting as a hydrogen bond donor, which significantly reduces aqueous solubility compared to its non-methylated parent. The 6-trifluoromethyl (


) group  is a strong electron-withdrawing group (EWG) that increases lipophilicity and deactivates the ring, but it does not fully protect the exocyclic amine from oxidation.

This guide provides the protocols necessary to distinguish between actual degradation and experimental artifacts.

Part 1: Troubleshooting Solubility (The "Phantom" Instability)

User Complaint: "My compound concentration drops over time in PBS/media, but no new peaks appear on HPLC."

Diagnosis: This is likely precipitation , not degradation. The


 group and the 1-methyl substitution drive the LogP up (predicted > 2.5), making the compound prone to "crashing out" in aqueous buffers, especially upon freeze-thaw cycles.
Protocol: The "Intermediate Dilution" Method

Directly spiking a high-concentration DMSO stock into aqueous media often causes rapid, microscopic precipitation that is invisible to the naked eye but detectable by loss of signal.

Step-by-Step Workflow:

  • Primary Stock: Dissolve solid in anhydrous DMSO to 10 mM . (Store in aliquots).

  • Intermediate Stock (Critical Step): Dilute the Primary Stock 1:10 into a solvent compatible with both DMSO and water (e.g., Ethanol or PEG-400) to create a 1 mM working solution.

  • Final Dilution: Spike the Intermediate Stock into your assay buffer (PBS/Media) to reach the final concentration (e.g., 10 µM).

    • Why? This step-down gradient prevents the "solvent shock" that forces hydrophobic molecules to aggregate.

Visual Workflow (DOT Diagram):

SolubilityProtocol Solid Solid Compound (Hydrophobic) DMSO_Stock 10 mM Stock (100% DMSO) Solid->DMSO_Stock Dissolve Inter_Stock 1 mM Intermediate (10% DMSO / 90% PEG-400) DMSO_Stock->Inter_Stock 1:10 Dilution (Solvent Bridge) Precipitation Precipitation Risk (Avoid Direct Spike) DMSO_Stock->Precipitation Direct Spike (High Risk) Assay_Buffer Final Assay Buffer (10 µM, <1% DMSO) Inter_Stock->Assay_Buffer Final Spike Precipitation->Assay_Buffer Inconsistent Data

Caption: Figure 1. Step-wise dilution strategy to prevent precipitation of lipophilic trifluoromethyl-indazoles in aqueous media.

Part 2: Chemical Stability & Degradation Pathways

User Complaint: "I see a new peak at M+16 or M+14 on my LC-MS after 48 hours."

Diagnosis: The primary amine at position 3 is the weak link. Despite the electron-withdrawing nature of the


 group, the amine is susceptible to oxidation  (N-oxide formation) and condensation  (Schiff base formation) if ubiquitous contaminants (aldehydes) are present in solvents.
Key Degradation Markers
Observed Mass ShiftLikely StructureCausePrevention
M + 16 Da Hydroxylamine / N-OxideOxidation by air/peroxidesStore under Argon/Nitrogen; Use antioxidant (Ascorbic acid) if assay permits.
M + 12/14 Da Schiff Base (Imine)Reaction with Formaldehyde/Acetaldehyde impurities in Methanol/AcetonitrileUse LC-MS grade solvents; Avoid storing in methanol for >24h.
2M - 2H Azo-dimerOxidative coupling of aminesProtect from light; Keep pH < 8 during storage.
Experimental Validation: Forced Degradation Protocol

To confirm if a new peak is a degradation product, run this quick stress test:

  • Oxidative Stress: Incubate 100 µM compound with 3%

    
     for 2 hours at RT.
    
    • Result: If the M+16 peak grows significantly, your compound is oxidizing.

  • Photostability: Expose a clear vial of 100 µM solution to ambient light for 24 hours vs. a foil-wrapped control.

    • Result: Indazoles absorb UV/Blue light. If the light-exposed sample shows dimerization (2M), you must use amber glassware.

Degradation Pathway Diagram (DOT):

DegradationPathways Parent 1-Methyl-6-(CF3)-1H-indazol-3-amine (MW: 215.18) Oxidation Hydroxylamine/Nitro Species (M+16, M+32) Parent->Oxidation Peroxides / Air (Slow) Dimerization Azo Dimer (2M - 2H) Parent->Dimerization UV Light / Radical Condensation Schiff Base (Reaction with solvent aldehydes) Parent->Condensation Impure MeOH/ACN (Trace Formaldehyde)

Caption: Figure 2. Primary chemical degradation pathways for 3-aminoindazoles in solution.

Part 3: Storage & Handling FAQs

Q1: Can I store the DMSO stock at -20°C indefinitely?

  • Answer: No. DMSO is hygroscopic. Over months at -20°C, it absorbs water from the air (even through plastic caps), which can cause the hydrophobic

    
    -indazole to crash out inside the frozen stock.
    
  • Solution: Store solid powder at -20°C. Prepare fresh DMSO stocks monthly, or store stocks in single-use aliquots under argon.

Q2: Why does my LC-MS peak tail significantly?

  • Answer: Primary amines interact strongly with residual silanols on C18 columns.

  • Solution: Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) if your column is resistant, or add 0.1% Formic Acid + 5mM Ammonium Formate to protonate the amine and mask silanols.

Q3: Is the compound acid-labile?

  • Answer: Generally, no. The indazole core is very stable to acid. However, the 1-methyl group prevents the "pyrazole-like" proton shuffling. In strong acid (pH < 1), the exocyclic amine will be protonated (

    
    ), which actually stabilizes  it against oxidation. Acidic buffers are preferred for short-term stability over basic buffers.
    

References

  • PubChem. (n.d.). 1-methyl-6-(trifluoromethyl)-1H-indazol-3-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for solubility/lipophilicity shifts of CF3 groups).

Sources

Validation & Comparative

HPLC purity analysis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents detailed experimental protocols, and offers supporting data to ensure robust and reliable purity assessments.

The subject of our analysis, 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, is a heterocyclic amine containing an indazole scaffold. Such structures are of significant interest in medicinal chemistry, often serving as core components in the development of novel therapeutic agents.[1][2] The presence of a trifluoromethyl (-CF3) group can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.[3] Consequently, ensuring the purity of this compound is a critical step in research and development, as impurities can significantly impact biological activity and safety profiles.

This guide will compare two distinct reversed-phase HPLC methods and establish their stability-indicating capabilities through a rigorous forced degradation study, adhering to the principles outlined by the International Council for Harmonisation (ICH).[4][5]

Section 1: Primary HPLC Method: The C18 Workhorse

Our primary method employs a C18 column, the most widely used stationary phase in reversed-phase HPLC.[6] The separation is based on hydrophobic interactions between the analyte and the C18 alkyl chains. This approach is an excellent starting point for most small-molecule drugs and intermediates.[6]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is well-suited for the aromatic indazole ring and the lipophilic trifluoromethyl group.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[6] Acetonitrile is chosen for its low viscosity and UV transparency.

  • Modifier: 0.1% Formic acid is added to both mobile phase components. This serves two purposes: it protonates the amine functional group on the analyte, leading to a consistent charge state, and it suppresses the ionization of residual silanol groups on the silica support, resulting in improved peak symmetry.[7]

  • Detection: UV detection at 254 nm is selected as a robust starting point, as the fused aromatic ring system of the indazole core is expected to have strong absorbance in this region, a common practice for aromatic compounds.[7]

Experimental Protocol: Method 1 (C18)
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chemicals and Reagents:

    • 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine reference standard.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (≥98%).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Section 2: Orthogonal HPLC Method: Phenyl-Hexyl for Alternative Selectivity

Relying on a single chromatographic method can be misleading, as impurities may co-elute with the main peak. An orthogonal method, which utilizes a different separation mechanism, is essential for a comprehensive purity profile. Here, we employ a Phenyl-Hexyl column.

Causality Behind Experimental Choices:

  • Stationary Phase: A Phenyl-Hexyl column provides a different selectivity compared to C18. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic indazole ring of the analyte and its impurities. This can resolve compounds that are inseparable on a C18 column.

  • Mobile Phase and Conditions: The mobile phase composition and gradient profile are kept similar to the primary method to isolate the effect of the stationary phase on selectivity.

Experimental Protocol: Method 2 (Phenyl-Hexyl)
  • Instrumentation and Reagents: Same as Method 1.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • All other conditions (Mobile Phase, Gradient Program, Flow Rate, etc.) are identical to Method 1 to provide a direct comparison of column selectivity.

  • Sample Preparation: Same as Method 1.

Section 3: Method Performance Comparison

The following table summarizes the anticipated performance of the two methods. The data illustrates how the orthogonal method can provide better resolution for a critical impurity pair that may be challenging to separate on a standard C18 column.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Performance
Retention Time (Main Peak) ~12.5 min~11.8 minPhenyl-Hexyl phase is generally less retentive than C18 for this compound class.
Resolution (API / Impurity X) 1.42.2The alternative π-π interactions of the Phenyl-Hexyl phase enhance separation for specific aromatic impurities.
Tailing Factor (Main Peak) 1.11.2Both methods provide good peak symmetry under acidic mobile phase conditions.
Theoretical Plates >15000>14000Both columns demonstrate high efficiency, suitable for purity analysis.

Section 4: Establishing Stability-Indicating Capabilities via Forced Degradation

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[5] Forced degradation studies are performed under harsh conditions to intentionally degrade the sample, as outlined in ICH guideline Q1A(R2).[4][8] This process helps identify potential degradation pathways and validates the method's specificity.[9] The goal is to achieve a target degradation of 5-20%.[4]

Caption: Workflow for the forced degradation study of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine at 1.0 mg/mL in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.2 N NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.2 N HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.[10]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.[4]

  • Thermal Degradation: Store a sample of the solid drug substance in an oven at 80°C for 48 hours. After exposure, prepare a solution at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. After exposure, prepare a solution at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using both HPLC Method 1 and Method 2. The resulting chromatograms should be evaluated for the appearance of new peaks (degradants) and a decrease in the area of the main peak. Peak purity analysis using a PDA detector is essential to confirm that the main peak is homogeneous and free from co-eluting degradants.

Logical Approach to Method Development

The development of a robust purity method is a logical, stepwise process. It begins with the selection of a primary method based on the physicochemical properties of the analyte, followed by optimization. An orthogonal method is then developed to ensure comprehensive impurity detection. Finally, forced degradation studies are conducted to validate the stability-indicating nature of the chosen methods.

MethodDevelopmentLogic A Analyte Characterization (Structure, pKa, logP) B Primary Method Selection (e.g., C18 RP-HPLC) A->B C Method Optimization (Mobile Phase, Gradient, Temp) B->C D Select Orthogonal Column (e.g., Phenyl-Hexyl) C->D E Develop Orthogonal Method D->E F Compare Selectivity (Resolution of Impurities) E->F G Forced Degradation Study (Acid, Base, Peroxide, etc.) F->G H Analyze Stressed Samples (Using both methods) G->H I Confirm Peak Purity & Method Specificity H->I J J I->J Final Validated Stability-Indicating Method

Caption: Logical workflow for developing a stability-indicating HPLC purity method.

Conclusion

The purity analysis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine requires a meticulous and scientifically sound approach. While a standard C18-based HPLC method provides a robust foundation, it is insufficient on its own to guarantee the detection of all potential process impurities and degradation products. This guide demonstrates the necessity of employing an orthogonal method, such as one using a Phenyl-Hexyl stationary phase, to provide an alternative selectivity and a more complete impurity profile.

Furthermore, conducting comprehensive forced degradation studies is not merely a regulatory formality but a critical scientific exercise. It validates that the analytical methods are truly stability-indicating, ensuring that any degradation of the compound over its shelf-life can be accurately detected and quantified. By integrating these comparative methodologies, researchers and drug developers can build a high degree of confidence in the quality, stability, and safety of their chemical entities.

References

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]

  • 3-Amino-6-(trifluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 14, 2026, from [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. (2023, October 15). Informatics Journals. Retrieved February 14, 2026, from [Link]

  • A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterizati. (2017, May 30). Journal of Applied Pharmaceutical Science. Retrieved February 14, 2026, from [Link]

  • Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
  • 3-amino-6-(trifluoromethyl)-1h-indazole. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Method development and validation of ornidazole by using RP-HPLC. (2024, November 30). International Journal of Science and Research Archive. Retrieved February 14, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 14, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 5). LCGC International. Retrieved February 14, 2026, from [Link]

  • 6-(Trifluoromethyl)-1H-indazol-5-amine. (n.d.). American Elements. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). Cureus. Retrieved February 14, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 14, 2026, from [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023, December 14). ACG Publications. Retrieved February 14, 2026, from [Link]

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019, March 3). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. (2018, October 4). Acta Scientific. Retrieved February 14, 2026, from [Link]

  • rp-hplc method development and validation of levamisole and albendazole in pure and tablet dosage form. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the sophisticated analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and ability to provide detailed structural information through fragmentation analysis.[1] This guide focuses on the mass spectrometric behavior of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, a heterocyclic amine of interest in medicinal chemistry due to the recognized benefits of the trifluoromethyl group in enhancing metabolic stability and bioavailability.[1]

This document provides an in-depth comparison of fragmentation patterns generated under various ionization and fragmentation conditions. It is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of small molecules. We will explore the mechanistic underpinnings of the observed fragmentation pathways, offering a robust framework for the analysis of this and structurally related compounds.

Molecular Structure and Predicted Fragmentation Hotspots

The structure of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine combines several key features that dictate its fragmentation behavior: an N-methylated indazole core, an amine substituent, and a trifluoromethyl group. The protonated molecule is expected to be readily formed under common soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][3]

The primary sites susceptible to fragmentation are:

  • The bond connecting the trifluoromethyl group to the indazole ring.

  • The N-methyl group on the indazole ring.

  • The exocyclic amine group and the pyrazole ring of the indazole system.

Comparative Fragmentation Analysis: CID vs. HCD

Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation. The choice of fragmentation technique significantly influences the resulting spectrum. Here, we compare Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

Collision-Induced Dissociation (CID): This is a resonant excitation process that typically involves lower-energy collisions.[4][5] It is often performed in an ion trap and is known for producing a limited number of major fragment ions, which is beneficial for targeted analysis but may not reveal the full structural complexity.[4]

Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant process that occurs in a collision cell, employing higher energies.[5][6] This technique often results in a richer fragmentation spectrum, providing more extensive structural information, including the generation of smaller fragment ions.[4][6]

Proposed Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

fragmentation_pathway M_H [M+H]+ m/z 216.08 frag1 [M+H - CH3]+ m/z 201.06 M_H->frag1 -•CH3 frag2 [M+H - CF3]+ m/z 147.08 M_H->frag2 -•CF3 frag3 [M+H - NH3]+ m/z 199.05 M_H->frag3 -NH3 frag5 [frag1 - NH3]+ m/z 184.03 frag1->frag5 -NH3 frag4 [frag2 - NH3]+ m/z 130.05 frag2->frag4 -NH3

Caption: Proposed fragmentation pathways for protonated 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

Interpretation of Fragmentation Data

The table below summarizes the expected key fragment ions and their relative abundance under different fragmentation regimes.

Precursor Ion (m/z)Fragmentation ModeKey Fragment Ion (m/z)Proposed Neutral LossRelative AbundanceRationale
216.08CID201.06•CH3HighLoss of the N-methyl group is a common pathway for N-methylated heterocyclic amines.[7]
216.08CID147.08•CF3ModerateCleavage of the C-CF3 bond is a characteristic fragmentation for trifluoromethylated compounds.[1]
216.08HCD201.06•CH3HighSimilar to CID, this is an expected major fragmentation.
216.08HCD147.08•CF3HighHigher energy in HCD can favor the cleavage of the strong C-CF3 bond.
216.08HCD199.05NH3ModerateLoss of ammonia from the amine group is a plausible fragmentation pathway.[7]
216.08HCD130.05•CF3, NH3LowThis represents a secondary fragmentation, more likely to be observed with the higher energy of HCD.

Experimental Protocols

To ensure the reproducibility and accuracy of the fragmentation data, the following detailed experimental protocols are provided.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing contamination of the instrument.[8][9]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[10]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.[10]

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and mass spectrometer.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from potential impurities before MS analysis.[11]

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small molecule analysis.[12]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.[1]

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

The following are suggested starting parameters for a triple quadrupole or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Sheath Gas Flow: 35 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • MS1 Scan Range: m/z 50-500

  • MS/MS Fragmentation:

    • CID: Normalized collision energy of 20-40%.

    • HCD: Stepped normalized collision energy of 15, 30, 45%.

The following workflow diagram illustrates the overall analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working filtration Filtration (0.22 µm) working->filtration lc LC Separation (C18 Column) filtration->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID/HCD) ms->msms data_analysis data_analysis msms->data_analysis Data Acquisition & Analysis

Caption: Experimental workflow for the LC-MS/MS analysis of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine.

Conclusion

The mass spectrometric fragmentation of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine is characterized by several predictable and informative pathways. The primary fragmentations involve the loss of the N-methyl and trifluoromethyl groups. The choice of fragmentation technique, specifically CID versus HCD, will influence the richness of the resulting tandem mass spectrum, with HCD generally providing more detailed structural information. The experimental protocols outlined in this guide provide a robust starting point for the reliable and reproducible characterization of this and similar molecules. A thorough understanding of these fragmentation patterns is invaluable for confident structural confirmation in drug discovery and development.

References

  • Felicio, L. S., de Oliveira, D. N., & de Souza, V. (Year). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Journal of Mass Spectrometry.
  • Ichou, F., et al. (2014). A 2014 paper in the Journal of Mass Spectrometry by Ichou et al. explains CID on an ion-trap-equipped Orbitrap fairly well. Journal of Mass Spectrometry.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem.
  • Swaney, D. L., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Wikipedia. (n.d.).
  • Scaffold. (2021).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Reddit. (2020). HCD vs CID in the orbitrap. r/proteomics.
  • BenchChem. (2025). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. BenchChem.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
  • Wikipedia. (n.d.).
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses.
  • RASAYAN Journal of Chemistry. (n.d.). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. RASAYAN Journal of Chemistry.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • IEEE Xplore. (2008).
  • PubMed. (2011). Pre-electrospray ionisation manifold methylation and post-electrospray ionisation manifold cleavage/ion cluster formation observed during electrospray ionisation of chloramphenicol in solutions of methanol and acetonitrile for liquid chromatography-mass spectrometry employing a commercial quadrupole ion trap mass analyser. PubMed.
  • ResearchGate. (n.d.). Ion-trap tandem mass spectrometry for the determination of heterocyclic amines in food.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • ELTE. (2019).
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Wiley Analytical Science. (2019).
  • Semantic Scholar. (n.d.). Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. Semantic Scholar.
  • Wikipedia. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)-1H-indazole. PubChem.
  • PubChem. (n.d.). 1-Methyl-1H-indazol-3-amine. PubChem.
  • PubChem. (n.d.). 1H-indazol-3-amine. PubChem.
  • Farmacia. (2021). LC-MS/MS METHOD FOR THE DETERMINATION OF DIAZOLIC ANTHELMINTIC DRUG LEVELS FROM SHEEP AND HUMAN PLASMA FOR USE IN PHARMACOKINETI. Farmacia.
  • SciELO. (n.d.). Article. SciELO.
  • Sigma-Aldrich. (n.d.). 1H-Indazol-3-amine AldrichCPR. Sigma-Aldrich.
  • PubChemLite. (n.d.). 3-amino-6-(trifluoromethyl)-1h-indazole. PubChemLite.
  • NIST. (n.d.).
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • Journal of Heterocyclic Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry.

Sources

Comparative Analysis: 1-Methyl vs. 2-Methyl Indazole-3-Amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Methyl-1H-indazol-3-amine and 2-Methyl-2H-indazol-3-amine , focusing on their distinct chemical behaviors, synthesis pathways, and pharmacological applications in kinase inhibitor development.[1]

Regiochemistry, Electronic Properties, and Pharmacological Implications [1]

Executive Summary

In medicinal chemistry, the indazole-3-amine scaffold is a privileged structure, frequently serving as a bioisostere for the adenine ring of ATP in kinase inhibitors. The methylation of the indazole nitrogen atoms (N1 vs. N2) fundamentally alters the molecule's electronic structure and hydrogen-bonding vectors.

  • 1-Methyl-1H-indazol-3-amine (1-Me): The thermodynamically stable isomer.[1] It retains the full aromaticity of the benzene ring (benzenoid structure). It is the predominant form in marketed drugs (e.g., Linifanib, Entrectinib precursors) due to its stability and predictable binding mode.

  • 2-Methyl-2H-indazol-3-amine (2-Me): The kinetically favored or "quinoid-like" isomer.[1] It possesses higher ground-state energy and distinct fluorescence properties (large Stokes shift). It is increasingly utilized as a "scaffold hopping" tool to alter H-bond vectors in the kinase hinge region or as a fluorescent biological probe.[1]

Chemical & Physical Properties Comparison

The core distinction lies in the benzenoid vs. quinoid resonance contribution. 1-Me maintains a static benzene sextet, while 2-Me requires a quinoid contribution to satisfy valency, affecting its basicity and UV-Vis profile.[1]

Feature1-Methyl-1H-indazol-3-amine2-Methyl-2H-indazol-3-amine
CAS Registry 60301-20-497990-19-7
Structure Type Benzenoid (Aromatic stability)Quinoid-like (High energy)
Electronic State Thermodynamically favoredKinetically favored / High Dipole
H-Bond Vector N1 blocked; N2 = Acceptor N2 blocked; N1 = Acceptor
Fluorescence Standard emissionLarge Stokes Shift (Probe utility)
Basicity (N-Ring) Lower (Lone pair involved in aromaticity)Higher (Lone pair localized)
Melting Point Solid (High MP, typically >140°C)Solid (Similar range, often lower than 1-Me)

Synthesis & Regioselectivity

Direct methylation of 1H-indazol-3-amine with methyl iodide or methylhydrazine typically yields a mixture, necessitating specific protocols for isomeric purity.[1]

Regioselectivity Pathway Map

The following diagram illustrates the divergent synthesis pathways required to selectively access each isomer.

IndazoleSynthesis Start 2-Fluoro-benzonitrile Cond1 Condition A: NaH, THF (Thermodynamic) or Hydrazine Reflux Start->Cond1 Cyclization Cond2 Condition B: Meerwein Salt (Me3OBF4) or Photochemical Cyclization Start->Cond2 Directed Route Hydrazine Methylhydrazine (Reagent) DirectAlk Direct Alkylation (MeI/Base) OneMe 1-Methyl-1H-indazol-3-amine (Thermodynamic Product) DirectAlk->OneMe Major TwoMe 2-Methyl-2H-indazol-3-amine (Kinetic/Directed Product) DirectAlk->TwoMe Minor (Separation Req.) Cond1->OneMe Major Product Cond2->TwoMe Selective Indazole 1H-Indazol-3-amine Indazole->DirectAlk

Figure 1: Synthetic pathways distinguishing thermodynamic (1-Me) and kinetic/directed (2-Me) routes.

Experimental Protocols
Protocol A: Selective Synthesis of 1-Methyl Isomer (Thermodynamic)
  • Principle: Under high-temperature cyclization conditions, the system equilibrates to the most stable benzenoid tautomer (1-H), which is then methylated, or the 1-methyl hydrazine reacts to form the stable product.

  • Method:

    • Dissolve 2-fluorobenzonitrile (1.0 eq) in ethanol/hydrazine hydrate.

    • Reflux for 4–6 hours (forms the core indazole-3-amine).[1]

    • Alkylation: Treat the intermediate with NaH (1.1 eq) in dry THF at 0°C, followed by MeI (1.0 eq). Warm to RT.

    • Purification: The 1-Me isomer is less polar. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Synthesis of 2-Methyl Isomer (Directed)
  • Principle: Requires "freezing" the kinetic tautomer or using a specific cyclization precursor that forces N2 substitution.

  • Method:

    • Start with 2-nitrobenzaldehyde and methylamine to form the imine.

    • Cyclize using sodium azide/copper catalysis (modified Cadogan-Sundberg) or use Meerwein’s salt (Trimethyloxonium tetrafluoroborate) on the N-protected indazole precursor.

    • Purification: The 2-Me isomer is typically more polar and displays a distinct blue fluorescence under UV (365 nm) on TLC plates.

Biological Application: Kinase Hinge Binding

The primary utility of these isomers is in Kinase Inhibitor Design . Kinases possess a "hinge region" that binds the adenine of ATP via hydrogen bonds. The N-methyl position dictates the H-bond Donor (D) and Acceptor (A) vector.

The "Vector Switch" Effect
  • 1-Methyl Isomer (Donor-Acceptor):

    • N1: Blocked (Methyl).

    • N2: Available as Acceptor .

    • 3-NH2: Acts as Donor .

    • Result: Binds kinases requiring an Acceptor at the "Gatekeeper+1" position.

  • 2-Methyl Isomer (Acceptor-Donor):

    • N2: Blocked (Methyl).

    • N1: Available as Acceptor .[2]

    • 3-NH2: Acts as Donor .

    • Result: Alters the angle of the 3-NH2 donor, potentially picking up different backbone carbonyls or avoiding steric clashes with bulky gatekeeper residues.

KinaseBinding Hinge Kinase Hinge Backbone C=O (Acceptor) N-H (Donor) OneMe 1-Methyl-Indazole N2 (Acceptor) 3-NH2 (Donor) Hinge:nh->OneMe:n2 H-Bond (Classic) TwoMe 2-Methyl-Indazole N1 (Acceptor) 3-NH2 (Donor) Hinge:nh->TwoMe:n1 H-Bond (Vector Shift) OneMe:nh2->Hinge:co H-Bond TwoMe:nh2->Hinge:co H-Bond (Altered Angle)

Figure 2: H-Bonding topology changes between 1-Me and 2-Me isomers in the kinase hinge region.

Analytical Differentiation (NMR & UV)[3]

Researchers must validate isomeric purity using NMR and UV, as melting points can be similar.

1H NMR Diagnostics (DMSO-d6)
  • N-Methyl Group:

    • 1-Me: Singlet typically at ~3.8–4.0 ppm .

    • 2-Me: Singlet typically at ~4.0–4.2 ppm (slightly deshielded due to quinoid character).

  • Ring Protons:

    • 1-Me: H-7 (proton nearest N1) is deshielded by the anisotropic effect of the N1-Me group.[1]

    • 2-Me: The symmetry of the electron density changes; H-3/H-7 patterns differ significantly.[1] The 2-Me isomer often shows a more compressed aromatic region due to the disruption of the benzenoid current.

UV-Vis & Fluorescence[1]
  • 1-Me: Typical absorption ~300 nm; weak fluorescence.[1]

  • 2-Me: Strong fluorescence with a large Stokes shift. This property is frequently used to identify the 2-isomer on TLC plates (bright blue emission) without staining.

References

  • Regioselective Synthesis of Indazoles: Journal of Organic Chemistry, "Regioselective N-Alkylation of Indazoles."

  • Kinase Hinge Binding Modes: Journal of Medicinal Chemistry, "Fragment Binding to Kinase Hinge: Charge Distribution and Local pKa."

  • Physical Properties of Indazoles: PubChem Compound Summary, "1-Methyl-1H-indazol-3-amine."[1][3]

  • Fluorescence of 2-Substituted Indazoles: Molecules, "Synthesis and Photophysical Properties of 2H-Indazoles."

  • Tautomerism and Basicity: Canadian Journal of Chemistry, "Basicity and tautomerism of indazoles."

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine requires a stringent, risk-based approach to safety. While complete toxicological data may not be publicly available, an analysis of its chemical structure and close analogs allows for the development of a robust personal protective equipment (PPE) protocol. This guide provides the essential framework for researchers to handle this compound safely, grounded in the principles of hazard mitigation and the hierarchy of laboratory controls.

Core Principle: Hazard Identification and Risk Assessment

Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with this compound are derived from its structural motifs: an aminoindazole core and a trifluoromethyl group. A safety data sheet for the close structural analog, 6-(Trifluoromethyl)-1H-indazol-3-amine, identifies it as a skin irritant, a serious eye irritant, and a compound that may cause respiratory irritation[1][2].

Furthermore, a critical and often overlooked hazard of trifluoromethyl-containing compounds is their potential to decompose under high heat, such as in a fire or during certain reaction conditions, to release highly toxic and corrosive hydrogen fluoride (HF) gas[3]. Therefore, all safety protocols must account for risks of direct contact, inhalation, and thermal decomposition.

Identified Potential Hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact[1].

  • Serious Eye Irritation (H319): May cause significant, but reversible, eye damage[1].

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract[1][2].

  • Thermal Decomposition: Potential to release hazardous gases like carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[3][4].

The First Line of Defense: Engineering Controls

Personal protective equipment is the last line of defense. The primary method for exposure mitigation must always be the use of engineering controls.

  • Chemical Fume Hood: All manipulations of 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, whether in solid or solution form, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to protect against the inhalation of powders and vapors[5].

  • Ventilated Enclosures: For weighing milligram quantities of the solid, a ventilated balance enclosure or powder containment hood provides an excellent layer of protection by capturing fine particulates at the source.

Task-Specific PPE Protocols

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory operations.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Nitrile GlovesLab CoatNot Required (in closed container)
Weighing Solid Compound Safety Glasses with Side ShieldsDouble Nitrile GlovesLab CoatEngineering Controls (Fume Hood)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatEngineering Controls (Fume Hood)
Running Reactions (Ambient Temp) Chemical Splash GogglesDouble Nitrile GlovesLab CoatEngineering Controls (Fume Hood)
High Temp Operations (>100°C) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatEngineering Controls (Fume Hood)
Large Scale (>5g) Transfers Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesChemically Resistant Apron over Lab CoatEngineering Controls (Fume Hood)
  • Eye and Face Protection:

    • Safety Glasses: Minimum ANSI Z87.1 rated safety glasses with side shields are required for handling sealed containers or weighing solids within a ventilated enclosure[6].

    • Chemical Splash Goggles: Must be worn when handling any liquid solutions, as they form a seal around the eyes to protect against splashes from all angles[7].

    • Face Shield: A face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as large-volume transfers or when working with highly exothermic or pressurized reactions[7][8].

  • Hand Protection:

    • Nitrile Gloves: Disposable nitrile gloves are the standard for providing incidental protection against a wide range of chemicals. Latex gloves should be avoided due to poor chemical resistance and potential for allergic reactions[7].

    • Double Gloving: Wearing two pairs of nitrile gloves is a highly recommended practice when handling potent or irritating compounds. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated[7].

    • Check Compatibility: For work involving prolonged solvent exposure, always consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the specific solvent being used[6].

  • Body Protection:

    • Lab Coat: A standard, flame-resistant lab coat should be worn at all times, fully buttoned, with sleeves rolled down[5].

    • Appropriate Attire: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory personal attire in any laboratory setting where chemicals are handled[5][7].

  • Respiratory Protection:

    • The primary means of respiratory protection is the mandatory use of a chemical fume hood.

    • If, under rare and specific circumstances, engineering controls are insufficient, a formal respiratory hazard evaluation must be completed. Use of a respirator requires participation in a full respiratory protection program, including medical evaluation and annual fit testing, as mandated by OSHA[6][9].

Operational Plans: Spill and Disposal

Emergency Spill Response:

  • Small Spill (Inside Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (goggles, double gloves, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water, followed by an appropriate solvent rinse.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • Close the door and prevent re-entry.

    • Allow only trained emergency personnel to conduct the cleanup.

Exposure and First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[10][11].

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][10].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: All materials contaminated with 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container and follow all institutional and local regulations for chemical waste disposal[11][12].

Visualized Safety Workflows

PPE_Selection_Workflow start_node Start: Assess Task is_liquid Liquid or Solution? start_node->is_liquid What is the physical form? decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Full PPE liquid_ppe Upgrade Eye Protection is_liquid->liquid_ppe Yes solid_ppe Baseline PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves is_liquid->solid_ppe No (Solid) liquid_ppe_details Enhanced PPE: - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves liquid_ppe->liquid_ppe_details splash_risk High Splash or High Temp Risk? solid_ppe->splash_risk liquid_ppe_details->splash_risk splash_risk->end_node No face_shield Add Face Shield & Consider Apron splash_risk->face_shield Yes face_shield->end_node Emergency_Response_Plan start_node Incident Occurs incident_type Spill or Exposure? start_node->incident_type decision_node decision_node action_node action_node end_node Report to Supervisor/EHS spill Location & Size? incident_type->spill Spill exposure Route of Exposure? incident_type->exposure Personal Exposure small_spill 1. Alert others 2. Use spill kit 3. Clean & decontaminate 4. Dispose of waste properly spill->small_spill Small & Contained in Fume Hood large_spill 1. EVACUATE AREA 2. Alert others 3. Call EHS/Emergency 4. Prevent Re-entry spill->large_spill Large or Outside Hood skin_eye 1. Use safety shower or   eyewash for 15+ min 2. Remove contaminated clothing 3. Seek IMMEDIATE medical aid exposure->skin_eye Skin / Eye inhalation 1. Move to fresh air 2. Seek IMMEDIATE medical aid exposure->inhalation Inhalation small_spill->end_node large_spill->end_node skin_eye->end_node inhalation->end_node

Caption: Emergency response plan for spills and personal exposure.

References

  • Personal Protective Equipment (PPE). Source: CHEMM, U.S. Department of Health and Human Services. URL:[Link]

  • Personal Protective Equipment and Chemistry. Source: ChemicalSafetyFacts.org. URL:[Link]

  • Safety Data Sheet NO. 7. Source: U-POL. URL:[Link]

  • Safety Data Sheet: hydrocarbons, C5-C6. Source: DHC Solvent Chemie GmbH. URL:[Link]

  • Safety Data Sheet: Hydrocarbons, C6, isoalkanes. Source: Chemos GmbH & Co.KG. URL:[Link]

  • Lab Safety Rules and Guidelines. Source: University of the People. URL:[Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). Source: Tel Aviv University. URL:[Link]

  • Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. Source: Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Material Safety Data Sheet for Trifluoromethane. Source: Matheson. URL:[Link]

  • Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Guideline for Laboratory Bio-Safety Standards. Source: ASIIN. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.